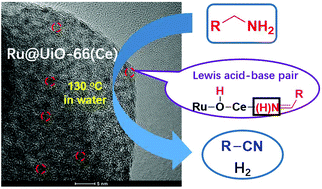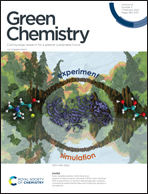Ru@UiO-66(Ce) catalyzed acceptorless dehydrogenation of primary amines to nitriles: the roles of Lewis acid–base pairs in the reaction†
Green Chemistry Pub Date: 2019-08-28 DOI: 10.1039/C9GC02181G
Abstract
UiO-66(Ce)-encapsulated ruthenium nanoparticles (Ru@UiO-66(Ce)) was designed and used for dehydrogenation of primary amines to nitriles in water without any hydrogen acceptors and additives. Introduction of metal Ru to UiO-66(Ce) contributes to the formation of Lewis acid–base pairs  on the catalyst owing to the metal–support interaction, acting as active sites for activation of amines and transfer of hydrogen. Ab initio calculation results further confirm the roles of Lewis acid–base pairs in the reaction.
on the catalyst owing to the metal–support interaction, acting as active sites for activation of amines and transfer of hydrogen. Ab initio calculation results further confirm the roles of Lewis acid–base pairs in the reaction.


Recommended Literature
- [1] Intense fluorescence of 1-aryl-2,3,4,5-tetraphenylphosphole oxides in the crystalline state†‡§
- [2] Back cover
- [3] Organometal additions to α-iminoesters: N-alkylationvia umpolung
- [4] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts†
- [5] Efficient triplet utilization in conventional solution-processed phosphorescent organic light emitting diodes using a thermal activated delayed fluorescence polymer as an assistant host†
- [6] Photoredox-catalyzed intermolecular dearomative trifluoromethylcarboxylation of indoles and heteroanalogues with CO2 and fluorinated radical precursors†
- [7] Anion-driven tetrel bond-induced engineering of lead(ii) architectures with N′-(1-(2-pyridyl)ethylidene)nicotinohydrazide: experimental and theoretical findings†
- [8] Recombinant human lactoferrin attenuates the progression of hepatosteatosis and hepatocellular death by regulating iron and lipid homeostasis in ob/ob mice
- [9] A sensitive and simple competitive nanozyme-linked apta-sorbent assay for the dual-mode detection of ochratoxin A†
- [10] Design of localized spatiotemporal pH patterns by means of antagonistic chemical gradients†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 126812-37-1
-
CAS no.: 16435-49-7









